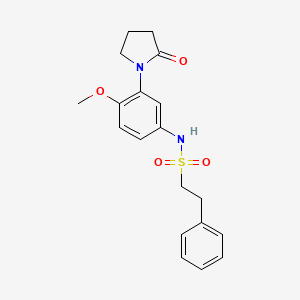
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide demonstrates potential in antimicrobial applications. Research indicates that derivatives of this compound have been synthesized and evaluated for antimicrobial activity. Some of these derivatives exhibit significant activity against fungi like Aspergillus niger and Aspergillus flavus, with a noticeable structure-activity relationship (SAR) trend observed (Gupta & Halve, 2015).
Treatment of Alzheimer's Disease
This compound and its derivatives are being explored for their potential in treating Alzheimer's disease. For instance, a study focused on designing N-phenyl-3-methoxy-4-pyridinone derivatives as orally bioavailable agents for Alzheimer's therapy. These compounds exhibited excellent H3 receptor antagonistic activities and potent self-induced Aβ1-40/Aβ1-42 aggregation inhibitory activities (Zhang et al., 2020).
Anticancer Properties
The compound is also studied in the context of cancer treatment. For example, derivatives of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide have been synthesized and evaluated for their anticancer properties. Certain derivatives showed high cytotoxicity on cancer cell lines like PANC-1 and HepG2, making them potential candidates for anticancer drugs (Vinayak et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-18-10-9-16(14-17(18)21-12-5-8-19(21)22)20-26(23,24)13-11-15-6-3-2-4-7-15/h2-4,6-7,9-10,14,20H,5,8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTYWGHBIKIOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)CCC2=CC=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2595501.png)
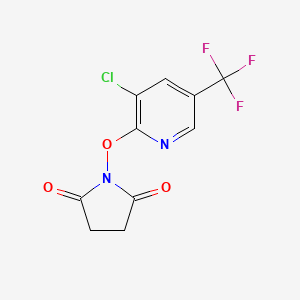
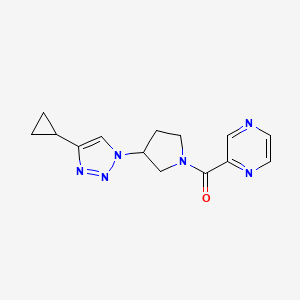
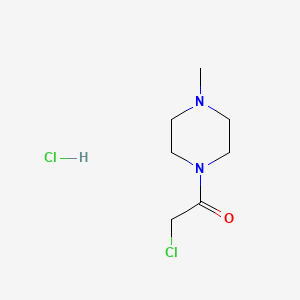

![4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2595508.png)
![3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride](/img/no-structure.png)
![1-[4-[2-[2-(1-Methylpyrazol-4-yl)-2-oxoethyl]pyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2595510.png)
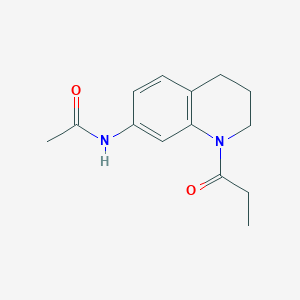
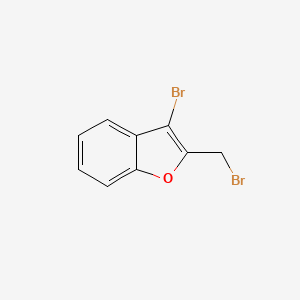
![2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2595516.png)
![3-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B2595518.png)
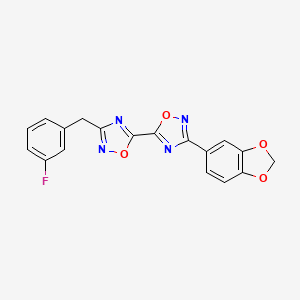
![benzofuran-2-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2595520.png)